molecular formula C30H49N3O6S B10860684 S-Geranylgeranyl-L-glutathione

S-Geranylgeranyl-L-glutathione

Cat. No.: B10860684
M. Wt: 579.8 g/mol
InChI Key: BAJIBEVLRWVBAZ-DPRMOSMCSA-N
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Description

S-Geranylgeranyl-L-glutathione: is a biomolecule that has garnered significant interest due to its role as a ligand for the P2RY8 receptor. This compound is a conjugate of glutathione and geranylgeranyl, an isoprenoid derived from the mevalonate pathway. It is detectable in lymphoid tissues and plays a crucial role in the regulation of immune cell migration and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Geranylgeranyl-L-glutathione involves a multi-step biochemical fractionation procedure. The process typically includes the conjugation of geranylgeranyl to glutathione through a series of reactions that ensure the correct stereochemistry and functional group placement .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: S-Geranylgeranyl-L-glutathione undergoes various chemical reactions, including hydrolysis and oxidation. The compound can be hydrolyzed by gamma-glutamyltransferase-5 (GGT5) to produce S-geranylgeranyl-L-cysteinylglycine and L-glutamate .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include water for hydrolysis and various oxidizing agents for oxidation reactions. The conditions typically involve physiological pH and temperature to mimic biological environments .

Major Products: The major products formed from the hydrolysis of this compound are S-geranylgeranyl-L-cysteinylglycine and L-glutamate .

Mechanism of Action

S-Geranylgeranyl-L-glutathione exerts its effects by binding to the P2RY8 receptor, a G protein-coupled receptor. This binding promotes the internalization of the receptor and inhibits the migration of P2RY8-expressing cells. The compound is actively transported by ABCC1 and catabolized by GGT5, which regulates its concentration and activity in tissues .

Comparison with Similar Compounds

Uniqueness: S-Geranylgeranyl-L-glutathione is unique due to its dual role as a glutathione conjugate and an isoprenoid derivative. This dual functionality allows it to participate in both detoxification processes and signaling pathways, making it a versatile molecule in biological systems .

Properties

Molecular Formula

C30H49N3O6S

Molecular Weight

579.8 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylpropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C30H49N3O6S/c1-21(2)9-6-10-22(3)11-7-12-23(4)13-8-14-24(5)17-18-40-20-26(29(37)32-19-28(35)36)33-27(34)16-15-25(31)30(38)39/h9,11,13,17,25-26H,6-8,10,12,14-16,18-20,31H2,1-5H3,(H,32,37)(H,33,34)(H,35,36)(H,38,39)/b22-11+,23-13+,24-17+/t25-,26-/m0/s1

InChI Key

BAJIBEVLRWVBAZ-DPRMOSMCSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C)C)C)C

Origin of Product

United States

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